3-(Difluoromethyl)cyclobutane-1-carbonitrile
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Overview
Description
3-(Difluoromethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C6H7F2N. It is a cyclobutane derivative where a difluoromethyl group and a nitrile group are attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)cyclobutane-1-carbonitrile can be achieved through various methods. One notable method involves the photochemical selective difluoroalkylation of bicyclobutanes. This process leverages green solvent-controlled reactions and renewable visible light as the reaction power, ensuring high atom economy and controlled chemo-selectivity .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the environmentally burdensome fluorination of cyclobutyl ketones is a common approach. The development of efficient and direct methods to introduce difluoromethyl groups into cyclobutanes is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, alkyl groups, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted cyclobutane derivatives, oxides, and reduced forms of the compound .
Scientific Research Applications
3-(Difluoromethyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the particular application and the desired effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)cyclobutane-1-carbonitrile include other difluoromethylated cyclobutanes and cyclobutane derivatives with different functional groups .
Uniqueness
The uniqueness of this compound lies in its combination of a difluoromethyl group and a nitrile group attached to the cyclobutane ring. This unique structure enhances its stability and reactivity, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N/c7-6(8)5-1-4(2-5)3-9/h4-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETYNPWGMFJXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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